molecular formula C19H21NO2 B4187977 4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

Cat. No. B4187977
M. Wt: 295.4 g/mol
InChI Key: YQVXVDZOSOYSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone is a synthetic compound that belongs to the quinolinone family. It is also known as EMD 57283 and has been studied for its potential use in scientific research applications.

Mechanism of Action

The mechanism of action of EMD 57283 involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic and mesocortical pathways of the brain. By binding to this receptor, EMD 57283 can modulate the release of dopamine, which is a key neurotransmitter involved in reward, motivation, and addiction.
Biochemical and Physiological Effects:
EMD 57283 has been shown to have a number of biochemical and physiological effects, particularly in the brain. It has been shown to increase the release of dopamine in certain brain regions, which can lead to increased motivation and reward-seeking behavior. Additionally, EMD 57283 has been shown to have anxiolytic and antidepressant-like effects in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of using EMD 57283 in lab experiments is its high selectivity for the dopamine D3 receptor, which allows for more precise manipulation of this receptor in vivo. Additionally, EMD 57283 has a relatively long half-life, which allows for sustained effects over a longer period of time. However, one limitation of using EMD 57283 is its relatively low potency compared to other compounds that target the dopamine D3 receptor.

Future Directions

There are several potential future directions for research on EMD 57283. One area of interest is its potential use as a therapeutic agent for the treatment of addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the mechanisms underlying its anxiolytic and antidepressant-like effects. Finally, there is also potential for the development of more potent analogs of EMD 57283 that could be used in future research.

Scientific Research Applications

EMD 57283 has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. It has been shown to have an affinity for the dopamine D3 receptor and has been used as a tool compound to study the role of this receptor in various physiological and pathological processes.

properties

IUPAC Name

4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-4-22-17-8-6-5-7-14(17)16-11-18(21)20-19-13(3)12(2)9-10-15(16)19/h5-10,16H,4,11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQVXVDZOSOYSJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CC(=O)NC3=C2C=CC(=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 2
4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 3
4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 4
4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 5
4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone
Reactant of Route 6
4-(2-ethoxyphenyl)-7,8-dimethyl-3,4-dihydro-2(1H)-quinolinone

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